molecular formula C9H14N2O2 B093285 (3,4-Dimethoxybenzyl)hydrazine CAS No. 135-85-3

(3,4-Dimethoxybenzyl)hydrazine

Cat. No.: B093285
CAS No.: 135-85-3
M. Wt: 182.22 g/mol
InChI Key: SHPDODKNJXUWPF-UHFFFAOYSA-N
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Description

(3,4-Dimethoxybenzyl)hydrazine is an organic compound with the molecular formula C9H14N2O2 It is characterized by the presence of a benzyl group substituted with two methoxy groups at the 3 and 4 positions, and a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

(3,4-Dimethoxybenzyl)hydrazine can be synthesized through the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

3,4-Dimethoxybenzaldehyde+Hydrazine HydrateThis compound+Water\text{3,4-Dimethoxybenzaldehyde} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} + \text{Water} 3,4-Dimethoxybenzaldehyde+Hydrazine Hydrate→this compound+Water

The reaction is usually carried out at elevated temperatures to ensure complete conversion of the aldehyde to the hydrazine derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxybenzyl)hydrazine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazine moiety to amines.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Azines and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted benzyl derivatives depending on the reagents used.

Scientific Research Applications

(3,4-Dimethoxybenzyl)hydrazine has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (3,4-Dimethoxybenzyl)hydrazine involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The exact pathways and targets are still under investigation, but it is believed to involve oxidative stress and disruption of cellular redox balance.

Comparison with Similar Compounds

Similar Compounds

    (3,4-Dimethoxybenzaldehyde): The precursor to (3,4-Dimethoxybenzyl)hydrazine, used in similar synthetic applications.

    (3,4-Dimethoxyphenethylamine): A related compound with similar structural features but different biological activity.

    (3,4-Dimethoxybenzylamine): Another related compound with applications in organic synthesis.

Uniqueness

This compound is unique due to its hydrazine moiety, which imparts distinct reactivity and potential biological activity compared to its analogs. The presence of methoxy groups also enhances its solubility and stability, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-12-8-4-3-7(6-11-10)5-9(8)13-2/h3-5,11H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPDODKNJXUWPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60159200
Record name Vetrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60159200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135-85-3
Record name [(3,4-Dimethoxyphenyl)methyl]hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vetrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vetrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60159200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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